molecular formula C24H23ClN2O2 B2532819 N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide CAS No. 941939-44-2

N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide

Cat. No.: B2532819
CAS No.: 941939-44-2
M. Wt: 406.91
InChI Key: DYBUAAUOAFLFLX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with 3,3-diphenylpropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(3,3-diphenylpropyl)ethanediamide
  • N-(2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide
  • N-(3-chloro-2-methylphenyl)-N’-(diphenylmethyl)ethanediamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both chloro and methyl groups

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-(3,3-diphenylpropyl)ethanediamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26ClN2
  • Molecular Weight : 364.91 g/mol
  • SMILES Notation : CC(C1=CC(=C(C=C1)Cl)C(C)(C)C2=CC=CC=C2)N(CC(C)(C)C)C(=O)N

The biological activity of this compound primarily involves interaction with specific cellular pathways. Research indicates that this compound may exert its effects through the following mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have shown that activation of the AhR is crucial for inducing various biological responses, including anti-tumor activity. This receptor mediates the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in drug metabolism and detoxification processes .
  • DNA Damage Response : Studies have indicated that compounds with similar structures can induce DNA damage and cell cycle arrest in cancer cell lines such as MCF-7. This suggests a potential role in cancer therapy by promoting apoptosis in malignant cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Effects Induces apoptosis in cancer cell lines through AhR-mediated pathways.
Enzyme Induction Promotes the expression of CYP1A1 and CYP1B1, enhancing metabolic activation of other drugs.
Cell Cycle Arrest Causes S-phase arrest in sensitive cell lines, leading to reduced proliferation.
Potential Toxicity As with many synthetic compounds, there may be risks associated with toxicity, necessitating further investigation.

Case Studies

Several studies have explored the biological effects of related compounds that may provide insights into the activity of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with structurally similar compounds resulted in significant induction of CYP1A1, suggesting a mechanism for enhanced antitumor activity through metabolic activation .
  • Toxicological Assessments : Various assessments have been conducted to evaluate the safety profile of related compounds. For instance, investigations into the metabolic pathways revealed potential for both therapeutic effects and adverse reactions due to metabolic byproducts .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c1-17-21(25)13-8-14-22(17)27-24(29)23(28)26-16-15-20(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,20H,15-16H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBUAAUOAFLFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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